dimethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}terephthalate
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Overview
Description
1,4-DIMETHYL 2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZENE-1,4-DICARBOXYLATE is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an isoindole moiety and a benzene ring substituted with carboxylate groups. Its molecular formula is C18H16N2O6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL 2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 1,3-dioxoisoindoline with an appropriate acylating agent to form the intermediate, which is then reacted with a benzene derivative containing carboxylate groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
1,4-DIMETHYL 2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1,4-DIMETHYL 2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZENE-1,4-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-DIMETHYL 2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxoisoindoline-2-yl pivalate: Shares the isoindole moiety but differs in the substituents attached to the benzene ring.
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Contains similar carboxylate groups but has a different core structure.
Meldrum’s acid: Another compound with carboxylate groups, but with a different overall structure.
Uniqueness
1,4-DIMETHYL 2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZENE-1,4-DICARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C20H16N2O7 |
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Molecular Weight |
396.3 g/mol |
IUPAC Name |
dimethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H16N2O7/c1-28-19(26)11-7-8-14(20(27)29-2)15(9-11)21-16(23)10-22-17(24)12-5-3-4-6-13(12)18(22)25/h3-9H,10H2,1-2H3,(H,21,23) |
InChI Key |
ASVBQTGNQFDNGU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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